

A Technical Guide to Acetyl Meldrum's Acid: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1303135

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For Researchers, Scientists, and Drug Development Professionals

Acetyl Meldrum's acid is a versatile and highly reactive organic compound that serves as a crucial building block in a multitude of synthetic transformations. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This guide provides an in-depth overview of its nomenclature, properties, synthesis, and key applications, tailored for professionals in chemical research and development.

IUPAC Nomenclature and Structure

Acetyl Meldrum's acid is the common name for a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione). It primarily exists in its more stable enol tautomer.^{[1][2]} The IUPAC names for its two tautomeric forms are:

- Enol Form: 5-(1-hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione^{[3][4]}
- Keto Form: **5-acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione**^{[5][6]}

The compound is most frequently isolated and utilized as the enol tautomer, which is stabilized by an intramolecular hydrogen bond.^[7]

Physicochemical and Spectroscopic Data

The quantitative properties of Acetyl Meldrum's acid are summarized in the table below, providing essential data for experimental design and characterization.

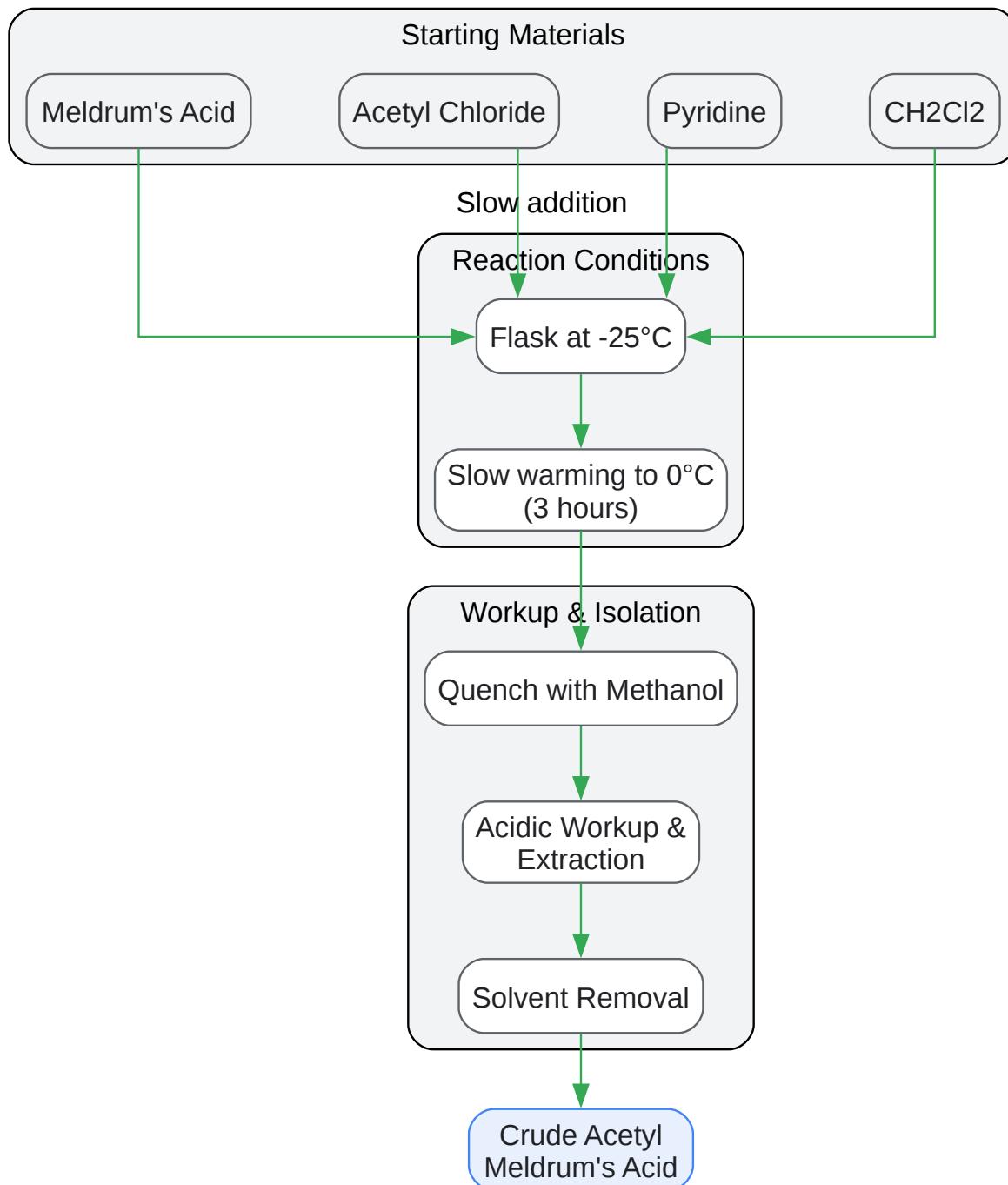
Property	Value	Reference(s)
CAS Number	85920-63-4 (enol form)	[3]
Molecular Formula	C ₈ H ₁₀ O ₅	[5][6]
Molar Mass	186.16 g/mol	[5][6]
Appearance	White to light yellow or brown solid/powder	[6][8]
Melting Point	83-85 °C	[5][6][8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
¹ H NMR (300 MHz, CDCl ₃)	δ: 1.71 (s, 6H, C(CH ₃) ₂), 2.64 (s, 3H, COCH ₃)	[3]
¹³ C NMR (75 MHz, CDCl ₃)	δ: 37.5, 42.4, 45.1, 106.2, 118.6, 174.8, 184.2, 207.5	[3]

Synthesis of Acetyl Meldrum's Acid

Acetyl Meldrum's acid is typically synthesized via the acylation of Meldrum's acid with acetyl chloride in the presence of a base, such as pyridine.[3][9]

- Preparation: A flask is charged with Meldrum's acid (1.0 eq) dissolved in anhydrous methylene chloride. Pyridine (1.5 eq) is added, and the resulting mixture is cooled to -25 °C using a suitable cooling bath (e.g., calcium chloride-dry ice slurry).[3]
- Addition of Acylating Agent: A solution of acetyl chloride (1.1 eq) in anhydrous methylene chloride is added dropwise to the reaction mixture via an addition funnel over a period of 1 hour, maintaining the temperature at -25 °C.[3]

- Reaction Progression: Following the complete addition of acetyl chloride, the reaction is allowed to warm slowly to 0 °C over 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[\[3\]](#)
- Quenching: The reaction is quenched by the addition of methanol. Stirring is continued for an additional 15 minutes.[\[3\]](#)
- Workup: The reaction mixture is poured into 2 N hydrochloric acid containing crushed ice. The organic layer is separated, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Acetyl Meldrum's acid.[\[2\]](#)
- Purification: The crude product can be used directly in subsequent steps or purified, although purification by column chromatography can be challenging.[\[3\]](#)[\[9\]](#)



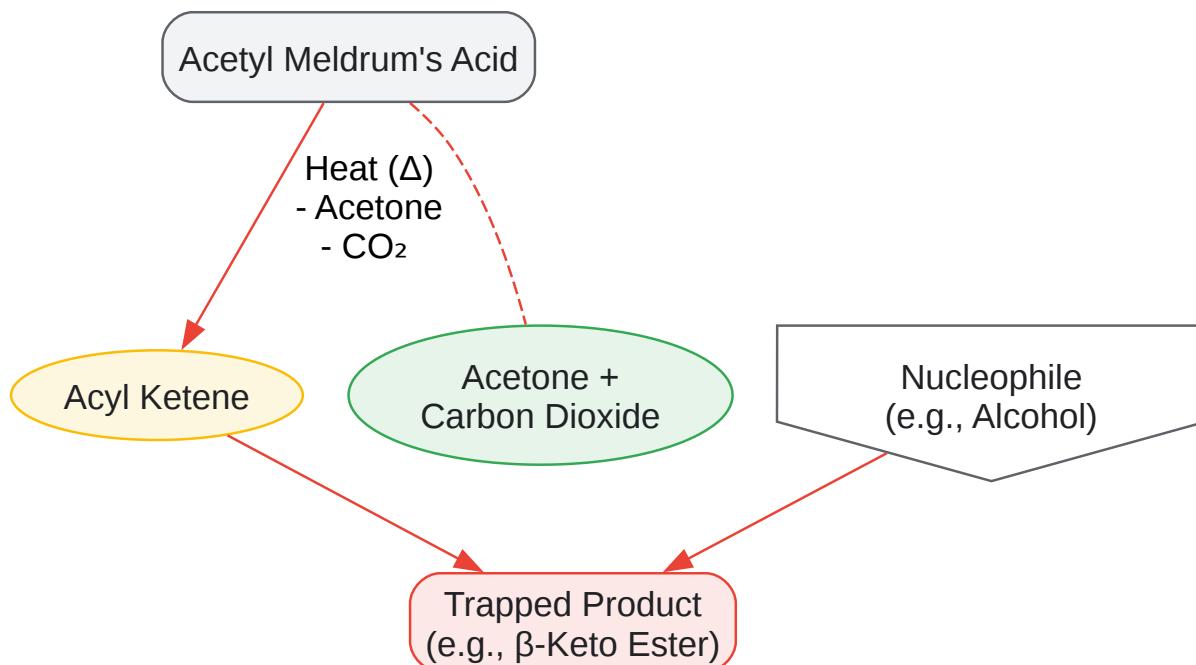
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Caption: Workflow for the synthesis of Acetyl Meldrum's Acid.

Key Reactions and Applications in Drug Development

Acetyl Meldrum's acid is a cornerstone intermediate due to its application in synthesizing a diverse range of heterocyclic compounds and other valuable motifs.

A significant reaction of 5-acyl Meldrum's acids is their thermal decomposition to generate highly reactive acyl ketene intermediates.^[3] These ketenes can be trapped in situ with various nucleophiles or participate in cycloaddition reactions, providing a powerful method for constructing complex molecules.



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Caption: Thermal generation of an acyl ketene from Acetyl Meldrum's Acid.

Acetyl Meldrum's acid is widely used in the synthesis of heterocycles that form the core of many pharmaceutical agents. It is a key precursor for bicyclic β -lactams (essential in antibiotics) and oxazinones. Its ability to act as a potent C-acylation agent and a precursor to β -keto esters makes it highly valuable.^{[2][10]}

This protocol illustrates the use of crude Acetyl Meldrum's acid in a subsequent reaction to form a more complex structure, highlighting its utility as an intermediate.

- Reaction Setup: The crude Acetyl Meldrum's acid (1.0 eq) is placed in a round-bottomed flask with toluene and butyl vinyl ether (excess).
- Heating: The reaction mixture is heated to 80 °C for approximately 7 hours. The reaction involves the thermal generation of an acyl ketene followed by a hetero-Diels-Alder reaction with the vinyl ether.
- Isolation of Intermediate: The volatile components are removed under reduced pressure to yield the intermediate pyrandione.
- Hydrolysis and Cyclization: Tetrahydrofuran, water, and a catalytic amount of p-toluenesulfonic acid are added to the residue. The mixture is heated to reflux for 18 hours.
- Workup: The reaction is quenched with solid sodium bicarbonate and stirred. The mixture is then worked up via extraction to isolate the final γ -pyrone product.

This sequence showcases a practical application of Acetyl Meldrum's acid in a multi-step synthesis, a common scenario in drug discovery and development pipelines.[3]

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